molecular formula C7H8N2O3 B3176204 (1H-Pyrrole-2-carbonyl)glycine CAS No. 98276-81-4

(1H-Pyrrole-2-carbonyl)glycine

Cat. No.: B3176204
CAS No.: 98276-81-4
M. Wt: 168.15 g/mol
InChI Key: GCBXCOXVQXMSOS-UHFFFAOYSA-N
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Description

(1H-Pyrrole-2-carbonyl)glycine is a derivative of glycine, an amino acid. This compound is recognized for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a pyrrole ring, which is a five-membered nitrogen-containing heterocycle, and a glycine moiety.

Biochemical Analysis

Biochemical Properties

(1H-Pyrrole-2-carbonyl)glycine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to influence the secretion of anabolic hormones and supply fuel during exercise . The compound’s interactions with enzymes and proteins are crucial for its function. It binds to specific sites on these biomolecules, altering their activity and facilitating various biochemical processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect mental performance during stress-related tasks and prevent exercise-induced muscle damage . These effects are mediated through its interactions with cellular receptors and signaling molecules, leading to changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, affecting its efficacy . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing physical and mental performance . At higher doses, it may exhibit toxic or adverse effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrole-2-carbonyl)glycine typically involves the condensation of pyrrole-2-carboxaldehyde with glycine. One common method includes the use of strong acid-catalyzed condensation reactions. For instance, the reaction of glucose and amino acid derivatives under strong acidic conditions can yield pyrrole-2-carboxaldehyde derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis of pyrrole derivatives often involves scalable processes such as the Paal-Knorr synthesis, which can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrole-2-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives .

Scientific Research Applications

(1H-Pyrrole-2-carbonyl)glycine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (1H-Pyrrole-2-carbonyl)glycine include other pyrrole derivatives such as pyrrole-2-carboxaldehyde and pyrrole-2-carboxylic acid .

Uniqueness

What sets this compound apart from other similar compounds is its specific structure that combines a pyrrole ring with a glycine moiety. This unique combination allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(1H-pyrrole-2-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h1-3,8H,4H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBXCOXVQXMSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98276-81-4
Record name 2-Pyrroloylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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